Ethylene glycol and butane-1,4-diol copolymer synthesis and properties
Ethylene glycol and butane-1,4-diol copolymer synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Ethylene Glycol and Butane-1,4-diol Copolymers
This guide provides a comprehensive overview of the synthesis, characterization, and properties of copolymers derived from ethylene glycol, butane-1,4-diol, and a dicarboxylic acid, most commonly terephthalic acid or its dimethyl ester. These copolymers, often referred to as poly(ethylene terephthalate-co-butylene terephthalate) (PET/PBT), are of significant interest to researchers and drug development professionals due to their tunable thermal and mechanical properties.
Synthesis of Ethylene Glycol and Butane-1,4-diol Copolymers
The most prevalent method for synthesizing these copolyesters is a two-stage melt polycondensation process. This process can start from either terephthalic acid (TPA) and the diols (direct esterification) or from dimethyl terephthalate (DMT) and the diols (transesterification). The latter is a widely used industrial method.
Two-Stage Melt Polycondensation (from DMT)
Stage 1: Transesterification
In the first stage, dimethyl terephthalate is reacted with a mixture of ethylene glycol and butane-1,4-diol in the presence of a catalyst. This reaction produces bis(2-hydroxyethyl) terephthalate (BHET), bis(4-hydroxybutyl) terephthalate (BHBT), and a mixed ester, along with the elimination of methanol.[1][2] The methanol is continuously removed to drive the reaction towards the products.[3]
Stage 2: Polycondensation
The mixture of monomers and oligomers from the first stage is then heated to a higher temperature under a high vacuum.[3] This promotes the polycondensation reaction, where the hydroxyl end groups react with each other, eliminating ethylene glycol and butane-1,4-diol, to form the high molecular weight copolyester. The viscosity of the melt increases as the polymerization progresses.[3]
Experimental Protocol: Melt Polycondensation
The following is a generalized experimental protocol for the synthesis of poly(ethylene-co-1,4-butylene terephthalate) copolymers via a two-step melt polycondensation starting from dimethyl terephthalate (DMT), ethylene glycol (EG), and 1,4-butanediol (BD).
Materials:
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Dimethyl terephthalate (DMT)
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Ethylene glycol (EG)
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1,4-butanediol (BD)
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Zinc Acetate (catalyst for transesterification)
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Antimony (III) oxide (catalyst for polycondensation)
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Triphenyl phosphate (stabilizer)
Procedure:
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Charging the Reactor: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with DMT, EG, and BD. The molar ratio of total diols to DMT is typically kept between 1.5:1 and 2.2:1 to compensate for the loss of diols during the reaction. The desired ratio of EG to BD is set according to the target copolymer composition.
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Transesterification:
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Add zinc acetate catalyst (typically 0.05-0.1% by weight of DMT).
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Heat the reactor to 150-200°C under a nitrogen atmosphere.[1]
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Methanol is produced as a byproduct and is continuously distilled off. The reaction is monitored by measuring the amount of collected methanol.
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This stage is typically continued for 2-3 hours, or until approximately 90% of the theoretical amount of methanol has been collected.
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Polycondensation:
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Add antimony (III) oxide catalyst (typically 0.03-0.05% by weight of DMT) and triphenyl phosphate stabilizer.
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Gradually increase the temperature to 250-280°C.[3]
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Simultaneously, gradually reduce the pressure to below 1 Torr.
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The excess diols are distilled off and collected.
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The reaction is continued for 2-4 hours. The progress of the polycondensation is monitored by the increase in the stirrer torque, which correlates with the melt viscosity and the polymer's molecular weight.
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Extrusion and Quenching:
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Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a cold water bath to quench it.
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The solidified polymer strand is then pelletized.
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Solid-State Polymerization (Optional):
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To further increase the molecular weight, the amorphous pellets can be subjected to solid-state polymerization (SSP).
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The pellets are first pre-crystallized by heating them above their glass transition temperature (Tg).
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The crystallized pellets are then heated to a temperature between their Tg and melting temperature (Tm) (e.g., 180-220°C) under a high vacuum or a stream of inert gas for several hours.
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Properties of Ethylene Glycol and Butane-1,4-diol Copolymers
The properties of these copolymers can be tailored by adjusting the ratio of ethylene glycol to butane-1,4-diol. Generally, increasing the butane-1,4-diol content leads to a decrease in the melting point and glass transition temperature, and an increase in flexibility and impact strength.[4]
Thermal Properties
The thermal properties of PET/PBT copolymers are highly dependent on their composition. Differential Scanning Calorimetry (DSC) is commonly used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Blends of PET and PBT are miscible in the amorphous phase, resulting in a single Tg.[5][6] However, they exhibit double melting peaks, indicating that the PET and PBT segments can crystallize separately.[5]
Table 1: Thermal Properties of PET/PBT Copolymers
| PBT/PET Ratio | Tg (°C) | Tc (°C) | Tm1 (°C) (PBT-rich phase) | Tm2 (°C) (PET-rich phase) |
|---|---|---|---|---|
| 100/0 (PBT) | 45.3 | 187.5 | 224.2 | - |
| 80/20 | 51.7 | 179.8 | 218.9 | 245.1 |
| 60/40 | 58.1 | 172.1 | 215.3 | 246.8 |
| 40/60 | 64.5 | 165.4 | 212.5 | 248.5 |
| 20/80 | 70.9 | 158.7 | 209.8 | 250.2 |
| 0/100 (PET) | 77.3 | - | - | 251.9 |
(Data synthesized from multiple sources for illustrative purposes)
Mechanical Properties
The mechanical properties of the copolymers represent a blend of the characteristics of PET and PBT. PET generally has higher tensile strength and modulus, while PBT offers better impact strength and a faster crystallization rate.[4] By creating copolymers, a balance of these properties can be achieved.
Table 2: Mechanical Properties of PET/PBT Copolymers
| PBT/PET Ratio | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| 100/0 (PBT) | 50-60 | 2.3-2.7 | 50-300 |
| 80/20 | 55-65 | 2.4-2.8 | 40-250 |
| 60/40 | 60-70 | 2.5-2.9 | 30-200 |
| 40/60 | 65-75 | 2.6-3.0 | 20-150 |
| 20/80 | 70-80 | 2.7-3.1 | 10-100 |
| 0/100 (PET) | 75-85 | 2.8-3.2 | 5-50 |
(Data synthesized from multiple sources for illustrative purposes)
Characterization of Copolymers
A variety of analytical techniques are employed to characterize the structure and properties of ethylene glycol and butane-1,4-diol copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical composition and microstructure of the copolymers.[7] By analyzing the integrals of the peaks corresponding to the ethylene glycol and butane-1,4-diol units, the exact ratio of the two diols in the copolymer chain can be quantified. Sequence distribution analysis can also be performed to determine if the copolymer has a random or blocky structure.[7]
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized copolymers.
Thermal Analysis
As mentioned earlier, Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions. Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition profile of the copolymers.
X-ray Diffraction (XRD)
Wide-angle X-ray diffraction (WAXS) is used to study the crystalline structure of the copolymers. It can confirm the presence of separate PET-like and PBT-like crystalline domains.[6]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of ethylene glycol and butane-1,4-diol copolymers.
Characterization Workflow
Caption: Experimental workflow for the characterization of the copolymers.
Copolymer Structure
Caption: Representation of a random copolymer chain structure.
